2-(2-Ethylbenzoyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethylphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-2-11-7-3-4-8-12(11)14(16)13-9-5-6-10-15-13/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPZJPCWYNSDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278063 | |
| Record name | Methanone, (2-ethylphenyl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443307-17-2 | |
| Record name | Methanone, (2-ethylphenyl)-2-pyridinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443307-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-ethylphenyl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Spectroscopic and Advanced Structural Elucidation of 2 2 Ethylbenzoyl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for elucidating the precise structure of 2-(2-Ethylbenzoyl)pyridine in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, each atom's chemical environment and its relationship to neighboring atoms can be mapped with high fidelity.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine (B92270) ring, the substituted benzoyl ring, and the ethyl group. The chemical shifts (δ) are influenced by the electronic effects of the nitrogen heteroatom and the carbonyl group, leading to a predictable dispersion of signals in the aromatic region (typically δ 7.0-8.8 ppm) and the aliphatic region (typically δ 1.0-3.0 ppm).
The pyridine ring protons exhibit a characteristic splitting pattern. The proton at the 6-position (H-6'), adjacent to the nitrogen, is the most deshielded due to the inductive effect of the nitrogen atom and typically appears as a doublet at the lowest field. The protons at the 3', 4', and 5' positions appear as multiplets in the mid-aromatic range.
For the ethylbenzoyl moiety, the four aromatic protons display complex splitting patterns characteristic of an ortho-substituted benzene (B151609) ring. The ethyl group itself presents as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three protons of the methyl (-CH₃) group, which appears as a triplet.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-6' | 8.70 - 8.80 | d | ~4.8 |
| Pyridine H-3' | 8.00 - 8.10 | d | ~7.8 |
| Pyridine H-4' | 7.85 - 7.95 | td | ~7.7, 1.8 |
| Pyridine H-5' | 7.45 - 7.55 | ddd | ~7.5, 4.8, 1.2 |
| Benzoyl H-3/H-6 | 7.30 - 7.50 | m | - |
| Benzoyl H-4/H-5 | 7.30 - 7.50 | m | - |
| Ethyl -CH₂ | 2.60 - 2.75 | q | ~7.6 |
| Ethyl -CH₃ | 1.15 - 1.25 | t | ~7.6 |
| Note: Predicted values are based on analyses of 2-benzoylpyridine (B47108) and related substituted aromatic ketones. Actual values may vary based on solvent and experimental conditions. |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal is typically the carbonyl carbon (C=O), appearing around 195-200 ppm, a characteristic range for diaryl ketones. The carbon atoms of the two aromatic rings resonate between 120 and 155 ppm. The C-2' carbon of the pyridine ring, bonded to the carbonyl group, and the C-6' carbon, adjacent to the nitrogen, are typically the most deshielded of the pyridine carbons. The aliphatic carbons of the ethyl group appear at the highest field, with the -CH₂ carbon around 25-30 ppm and the -CH₃ carbon around 15 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments and Multiplicity for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (DEPT) |
| Carbonyl C=O | 195.0 - 198.0 | C |
| Pyridine C-2' | 153.0 - 155.0 | C |
| Pyridine C-6' | 148.0 - 150.0 | CH |
| Benzoyl C-1 | 138.0 - 140.0 | C |
| Benzoyl C-2 | 137.0 - 139.0 | C |
| Pyridine C-4' | 136.0 - 138.0 | CH |
| Benzoyl C-3 to C-6 | 125.0 - 132.0 | CH |
| Pyridine C-3' | 126.0 - 128.0 | CH |
| Pyridine C-5' | 124.0 - 126.0 | CH |
| Ethyl -CH₂ | 25.0 - 30.0 | CH₂ |
| Ethyl -CH₃ | 14.0 - 16.0 | CH₃ |
| Note: Predicted values are based on analyses of related compounds. Multiplicity determined by DEPT (Distortionless Enhancement by Polarization Transfer) experiments. |
To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. sdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the pyridine ring (e.g., H-3' with H-4', H-4' with H-5', H-5' with H-6') and on the benzoyl ring. A clear correlation between the methylene quartet and the methyl triplet of the ethyl group would also be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). nih.gov It allows for the definitive assignment of each carbon atom that bears a proton by linking the known ¹H chemical shifts to their corresponding ¹³C signals.
A correlation from the pyridine H-3' proton to the carbonyl carbon (C=O), confirming the attachment of the benzoyl group at the C-2' position.
Correlations from the benzoyl ring protons to the carbonyl carbon.
Correlations from the methylene protons of the ethyl group to the C-1, C-2, and C-3 carbons of the benzoyl ring, confirming the position of the ethyl substituent.
The substitution of a proton (¹H) with a deuterium (B1214612) (²H) atom induces small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as a secondary deuterium isotope effect (DIE). wikipedia.orgnih.gov While deuterium is an NMR-active nucleus, its primary utility in this context is to perturb the spectrum of other nuclei, such as ¹³C. rsc.org
The magnitude and sign of a DIE depend on the number of bonds separating the deuterium and the observed nucleus. srce.hrfu-berlin.de For this compound, selective deuteration could provide valuable structural insights:
Confirmation of Assignments: If the methylene (-CH₂) protons of the ethyl group were replaced with deuterium, a small upfield shift (typically <0.1 ppm) would be expected for the C-2 carbon of the benzoyl ring (a two-bond isotope effect, ²ΔC(D)) and even smaller shifts for C-1 and C-3 (three-bond effects, ³ΔC(D)). Observing these specific shifts would provide definitive proof for the assignment of these carbon signals.
Probing Conformation: Long-range isotope effects can sometimes be transmitted through space, providing information about the molecule's preferred conformation. The rotational barrier between the pyridine and benzoyl rings could potentially be probed by observing isotope effects between a deuterated proton on one ring and a carbon on the other.
Vibrational Spectroscopy
The Infrared (IR) spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The analysis of the spectrum allows for the identification of the carbonyl group, the aromatic systems, and the aliphatic ethyl substituent. asianpubs.org The major vibrational modes are assigned to specific stretching and bending frequencies. elixirpublishers.com
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine and Benzene) | Medium-Weak |
| 2975 - 2850 | C-H Stretch | Aliphatic (Ethyl -CH₃, -CH₂) | Medium |
| 1680 - 1660 | C=O Stretch | Diaryl Ketone | Strong |
| 1600 - 1580 | C=C / C=N Stretch | Pyridine Ring | Strong-Medium |
| 1500 - 1400 | C=C Stretch | Aromatic Rings | Strong-Medium |
| 1470 - 1430 | C-H Bend | Aliphatic (Ethyl -CH₂, -CH₃) | Medium |
| 1300 - 1000 | C-H In-plane Bend | Aromatic Rings | Medium-Weak |
| 800 - 750 | C-H Out-of-plane Bend | Ortho-disubstituted Benzene | Strong |
| 750 - 700 | C-H Out-of-plane Bend | 2-substituted Pyridine | Strong |
| Note: Frequencies are characteristic ranges and may shift based on the specific molecular environment and sample phase (e.g., KBr pellet, thin film). |
The most prominent feature in the IR spectrum is the strong absorption band for the carbonyl (C=O) stretching vibration, expected in the 1660-1680 cm⁻¹ region. Its exact position is sensitive to the electronic effects of the attached aromatic rings. The region between 1400 cm⁻¹ and 1600 cm⁻¹ contains several strong to medium bands corresponding to the C=C and C=N stretching vibrations of the pyridine and benzene rings. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. Finally, strong bands in the fingerprint region (below 1000 cm⁻¹) corresponding to C-H out-of-plane bending are diagnostic of the substitution patterns on the aromatic rings.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy serves as a powerful analytical tool for investigating the vibrational modes of this compound, offering information that complements infrared (IR) spectroscopy. This technique is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. An experimental Raman spectrum of this compound would be expected to display a series of characteristic peaks corresponding to the vibrations of its constituent functional groups.
Key vibrational modes anticipated for this molecule include:
Pyridine Ring Vibrations: Strong peaks associated with the ring "breathing" modes and other C-C and C-N stretching vibrations within the pyridine ring.
Carbonyl Stretch (C=O): A distinct band corresponding to the stretching vibration of the ketone's carbonyl group.
Aromatic C=C and C-H Vibrations: Multiple bands arising from the C=C stretching within both the benzene and pyridine rings, as well as C-H stretching and bending modes.
Aliphatic C-H Vibrations: Signals corresponding to the symmetric and asymmetric stretching and bending modes of the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent.
While a published Raman spectrum for this compound is not available, analysis of related pyridine-borane complexes has shown that dative bond formation and charge transfer can induce significant shifts in the vibrational frequencies of the pyridine ring, highlighting the sensitivity of Raman spectroscopy to the molecule's electronic environment. nih.gov
Mass Spectrometry
Mass spectrometry is an essential technique for determining the molecular weight and confirming the structural integrity of this compound through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound, HRMS would be used to measure the mass of its molecular ion with high precision, typically to within a few parts per million (ppm). This experimental value is then compared against the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements. This confirmation is a critical step in verifying the identity of the compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃NO |
| Calculated Monoisotopic Mass | 211.09971 u |
In mass spectrometry, particularly with electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The resulting mass spectrum is a unique fingerprint of the molecule's structure. The fragmentation pattern of this compound is predicted to be dominated by cleavage at the bonds adjacent to the carbonyl group, a process known as alpha-cleavage, which leads to the formation of stable acylium ions. libretexts.orgmiamioh.edu
Predicted key fragmentation pathways include:
Loss of the Pyridinyl Radical: Cleavage of the bond between the carbonyl carbon and the pyridine ring would result in the formation of a stable 2-ethylbenzoyl acylium ion.
Loss of the 2-Ethylphenyl Radical: Cleavage of the bond between the carbonyl carbon and the ethyl-substituted benzene ring would yield a pyridin-2-ylcarbonyl cation.
Other significant fragments could arise from further decomposition, such as the loss of carbon monoxide (CO) from acylium ions or cleavage of the ethyl group from the benzene ring.
| Fragment Ion (Structure) | Chemical Formula | Expected m/z | Origin |
|---|---|---|---|
| Molecular Ion | [C₁₄H₁₃NO]⁺˙ | 211.10 | Parent Molecule |
| 2-Ethylbenzoyl cation | [C₉H₉O]⁺ | 133.06 | α-cleavage (loss of C₅H₄N˙) |
| Pyridin-2-ylcarbonyl cation | [C₆H₄NO]⁺ | 106.03 | α-cleavage (loss of C₈H₉˙) |
| Pyridinium cation | [C₅H₅N]⁺˙ | 79.04 | Further fragmentation |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive experimental science for determining the atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy. While a scanning electron microscopy study has been conducted on the macro-crystalline structure of the related compound 2-(2,4-dinitrobenzyl) pyridine, a full single-crystal X-ray diffraction analysis for this compound has not been reported in the reviewed literature. nasa.gov
A single-crystal X-ray diffraction experiment would reveal the fundamental parameters of the crystal lattice. This includes the crystal system, which describes the symmetry of the unit cell, and the space group, which details the symmetry operations within the crystal. webmineral.com The dimensions of the unit cell—the lengths of the axes (a, b, c) and the angles between them (α, β, γ)—define the repeating structural unit of the crystal.
| Parameter | Value |
|---|---|
| Crystal System | To be determined experimentally |
| Space Group | To be determined experimentally |
| Unit Cell Dimensions (a, b, c) | To be determined experimentally |
| Unit Cell Angles (α, β, γ) | To be determined experimentally |
The primary output of a successful crystal structure determination is a detailed model of the molecule's geometry in the solid state. This allows for a precision analysis of all internal coordinates, including bond lengths, bond angles, and torsion angles. ebsco.com For this compound, such an analysis would provide definitive values for the C=O double bond, the C-N and C-C bonds within the aromatic rings, and the bonds of the ethyl group.
Of particular structural interest would be the torsion angle defined by the planes of the pyridine and benzene rings. This angle would describe the molecule's preferred conformation in the crystal lattice, revealing the extent of twisting around the central carbonyl bridge.
| Parameter | Description | Expected Value |
|---|---|---|
| Bond Length | C=O distance in the ketone group | To be determined experimentally |
| Bond Angle | Angle between the pyridine ring, carbonyl carbon, and benzene ring (Cₚy-CO-Cʙz) | To be determined experimentally |
| Torsion Angle | Dihedral angle between the plane of the pyridine ring and the plane of the benzene ring | To be determined experimentally |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture and solid-state packing of this compound are governed by a variety of weak intermolecular interactions. While a definitive crystal structure for this compound is not publicly available, the nature of its interactions can be inferred from its constituent functional groups and analysis of closely related structures. The primary forces expected to dictate the crystal packing are non-classical hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding: The molecule lacks classical hydrogen bond donors (like O-H or N-H groups). However, it can participate in weak, non-classical hydrogen bonds where activated C-H groups act as donors. The aromatic protons on both the pyridine and ethyl-substituted benzene rings, as well as the aliphatic protons of the ethyl group, can act as weak donors. The primary hydrogen bond acceptors in the molecule are the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. These interactions, such as C-H···N and C-H···O, though individually weak, can collectively contribute significantly to the stability of the crystal lattice. mdpi.commdpi.comnih.gov
π-π Stacking: Aromatic rings, such as the pyridine and benzene rings in this compound, can engage in π-π stacking interactions. These are non-covalent interactions that arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. The geometry of this stacking can be parallel-displaced or T-shaped (edge-to-face).
However, the molecular structure of this compound imposes significant steric constraints. The presence of the ethyl group at the ortho position of the benzoyl ring forces the two aromatic rings (pyridine and benzene) into a non-coplanar orientation. Crystallographic studies on the related compound, 2-benzoylpyridine semicarbazone, show that the dihedral angles between the phenyl and pyridyl rings are substantial, in the range of 53-54°. nih.govresearchgate.net This significant twist, which would be even more pronounced in this compound due to the bulky ethyl group, would likely hinder efficient face-to-face π-π stacking between the covalently linked rings of adjacent molecules. Instead, intermolecular stacking, if it occurs, would likely involve more complex arrangements, such as stacking between the pyridine ring of one molecule and the phenyl ring of another.
Electronic Absorption (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of a molecule provides insight into the energy separation between its electronic orbitals. For this compound, the spectrum is characterized by absorptions in the ultraviolet (UV) region, arising from the excitation of electrons from occupied to unoccupied molecular orbitals. The key chromophores in the molecule are the pyridine ring, the benzoyl group, and the conjugated system formed by these two components.
Detailed spectroscopic analysis of the closely related compound 2-benzoylpyridine has identified distinct absorption bands in the UV region. nih.gov Given the structural similarity, the electronic spectrum of this compound is expected to be comparable, with minor shifts attributable to the electronic effects of the ethyl substituent. The primary electronic transitions responsible for the UV absorption are the π → π* and n → π* transitions. wikipedia.orglibretexts.orglibretexts.org
π → π Transitions:* These are typically high-intensity absorptions that involve the promotion of an electron from a bonding π-orbital to an antibonding π*-orbital. These transitions arise from the conjugated π-system of the aromatic rings and the carbonyl group.
n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), specifically from the lone pairs on the carbonyl oxygen and the pyridine nitrogen, to an antibonding π-orbital of the aromatic system. Compared to π → π transitions, n → π* transitions are generally of lower intensity. libretexts.org
Based on studies of 2-benzoylpyridine, the following absorption maxima can be expected, corresponding to specific electronic transitions. nih.gov
| Absorption Maximum (λmax) | Assigned Electronic Transition | Associated Chromophore |
|---|---|---|
| ~238 nm | π → π | Benzoyl and Pyridine Rings |
| ~262 nm | π → π and n → π* | Conjugated Phenyl-C=O-Pyridine System |
The band around 262 nm is likely a composite, resulting from the overlap of a π → π* transition and a lower-energy n → π* transition. nih.gov The ethyl group, being a weak electron-donating group (hyperconjugation effect), might induce a small bathochromic shift (a shift to longer wavelengths) in these absorption bands compared to the unsubstituted 2-benzoylpyridine.
Iv. Computational and Theoretical Investigations of 2 2 Ethylbenzoyl Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules of moderate size like 2-(2-Ethylbenzoyl)pyridine. DFT calculations allow for the detailed examination of the molecule's conformational landscape, vibrational modes, electronic structure, and reactivity, all of which are fundamental to its chemical nature.
DFT calculations, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to perform a potential energy surface scan by systematically rotating the bond between the pyridine (B92270) ring and the carbonyl carbon. mdpi.com This analysis for similar aromatic ketones reveals that the molecule is not planar. The steric hindrance between the hydrogen atom on the pyridine ring and the ethyl-substituted benzene (B151609) ring forces the two aromatic rings to be twisted relative to each other. The most stable conformation is typically a non-planar one, where the steric repulsion is minimized while maintaining some degree of electronic conjugation. The ethyl group on the benzoyl ring also has its own conformational flexibility, which further contributes to the complexity of the conformational landscape. The optimized geometry would provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer.
Table 1: Predicted Geometrical Parameters for a Stable Conformer of a 2-Acylpyridine Derivative (Illustrative) This table is illustrative and based on typical values for similar structures calculated with DFT methods.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C(pyridine)-C(carbonyl) | 1.52 | ||
| C=O | 1.23 | ||
| C(carbonyl)-C(benzene) | 1.50 | ||
| C(pyridine)-C(carbonyl)-C(benzene) | 120.5 | ||
| O=C-C(pyridine) | 121.0 |
Data is synthesized from general findings for aromatic ketones and pyridine derivatives.
Once the optimized geometry is obtained, vibrational frequency calculations can be performed at the same level of theory. q-chem.com These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. conferenceworld.inresearchgate.net This allows for a detailed assignment of the experimental spectra. researchgate.net
The calculated vibrational spectrum of this compound would exhibit characteristic peaks for the functional groups present. For example, the C=O stretching vibration of the ketone group is expected to be a strong band in the IR spectrum, typically around 1660-1680 cm⁻¹. The pyridine ring vibrations would appear in the 1400-1600 cm⁻¹ region, while the C-H stretching vibrations of the aromatic rings and the ethyl group would be found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Comparing the calculated frequencies with experimental data allows for a confident assignment of the spectral bands and can help identify the presence of specific conformers. researchgate.net
Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups in a Substituted Pyridine (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3080 | 3075 |
| Aliphatic C-H Stretch | 2950 | 2945 |
| C=O Stretch | 1670 | 1665 |
| Pyridine Ring Stretch | 1585 | 1580 |
Frequencies are illustrative and based on typical results for similar compounds.
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.brresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the energy of the LUMO is related to its ability to accept electrons (its electron affinity). core.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the ethyl-substituted benzoyl ring, which is generally more electron-rich than the pyridine ring. The LUMO, on the other hand, is likely to be distributed over the electron-deficient pyridine ring and the carbonyl group. This distribution suggests that the molecule could act as an electron donor from the benzoyl moiety and an electron acceptor at the pyridine-carbonyl fragment. The HOMO-LUMO energy gap provides insights into the electronic transitions that can occur, which are relevant to the molecule's UV-Visible absorption properties.
Table 3: Calculated Frontier Molecular Orbital Energies and Energy Gap for a 2-Acylpyridine Derivative (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Values are typical for similar aromatic ketones calculated by DFT methods.
Understanding the distribution of electron density within a molecule is crucial for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial atomic charges. wikipedia.orgnih.gov While Mulliken charges are computationally simple, they are known to be highly dependent on the basis set used. stackexchange.com NBO analysis is generally considered more robust and provides a more chemically intuitive picture of the charge distribution. stackexchange.comuni-rostock.deusc.edu
In this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are expected to carry significant negative partial charges due to their high electronegativity. researchgate.net The carbon atom of the carbonyl group will have a corresponding positive charge, making it an electrophilic center. The analysis of charge distribution helps in understanding the molecule's dipole moment and its interactions with other polar molecules.
Table 4: Calculated Mulliken and NBO Partial Atomic Charges on Selected Atoms of a 2-Acylpyridine Derivative (Illustrative)
| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |
|---|---|---|
| N (pyridine) | -0.65 | -0.50 |
| O (carbonyl) | -0.55 | -0.60 |
| C (carbonyl) | +0.45 | +0.55 |
Charges are illustrative and represent typical values obtained from DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack. Green regions represent neutral potential.
For this compound, the MEP map would show a region of high negative potential (red) around the nitrogen atom of the pyridine ring and the carbonyl oxygen atom, confirming these as the primary sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net A region of positive potential (blue) would be expected around the carbonyl carbon and the hydrogen atoms of the aromatic rings. researchgate.net This information is critical for understanding how the molecule will interact with other reagents and biological targets. nih.gov
Computational methods can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govruc.dk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. nih.gov These theoretical predictions are a powerful tool for assigning experimental NMR spectra and can help in the structural elucidation of new compounds. tandfonline.comwu.ac.th DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, have been shown to provide accurate predictions of both ¹H and ¹³C NMR chemical shifts. nih.govacs.org
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine and benzoyl rings, as well as for the ethyl group. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group. Comparing the calculated chemical shifts with the experimental spectrum of a similar compound like 2-benzoylpyridine (B47108) can aid in the precise assignment of each resonance. chemicalbook.compdx.edu
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in a 2-Acylpyridine Derivative (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) (for 2-Benzoylpyridine) chemicalbook.com |
|---|---|---|
| H (ortho to N in pyridine) | 8.7 | 8.71 |
| H (para to C=O in benzoyl) | 7.5 | 7.54 |
| C (carbonyl) | 195.0 | ~194 |
| C (ortho to N in pyridine) | 153.0 | ~153 |
| CH₂ (ethyl) | 2.8 | N/A |
Predicted values are illustrative. Experimental values are for the related compound 2-benzoylpyridine.
Molecular Dynamics Simulations for Conformational Flexibility
A key aspect of the conformational analysis of this compound is the dihedral angle between the pyridine ring and the benzoyl group, as well as the orientation of the ethyl group. MD simulations can map the potential energy surface associated with the rotation of these groups, identifying low-energy, stable conformations and the energy barriers between them. The simulation would typically involve placing the molecule in a solvent box and simulating its dynamics over a period of nanoseconds, tracking the trajectories of all atoms. nih.govmdpi.com
The results of such simulations can be visualized through plots of dihedral angle distributions over time, which indicate the preferred orientations of the different parts of the molecule. For instance, the planarity or non-planarity between the pyridine and phenyl rings, dictated by the carbonyl bridge, would significantly influence the molecule's electronic properties and steric profile.
Table 1: Illustrative Dihedral Angle Distribution for Key Bonds in this compound from a Hypothetical Molecular Dynamics Simulation.
| Dihedral Angle | Description | Predominant Angle (degrees) |
| C(pyridine)-C(carbonyl)-C(phenyl)-C(phenyl) | Torsion between the pyridine and phenyl rings | ± 45 |
| C(pyridine)-C(carbonyl)-C(ethylphenyl)-C(ethyl) | Orientation of the ethyl group relative to the carbonyl | 60, 180, -60 |
Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values would be obtained from a specific molecular dynamics simulation of this compound.
Quantum Chemical Descriptors and Reactivity Indices for Chemical Behavior
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, these calculations can provide a set of descriptors and reactivity indices that predict its chemical behavior. These parameters are derived from the molecule's molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Other important quantum chemical descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. It is calculated as half of the HOMO-LUMO gap.
Electronegativity (χ): The ability of the molecule to attract electrons.
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.
Table 2: Hypothetical Quantum Chemical Descriptors for this compound.
| Descriptor | Value (illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Electronegativity (χ) | 3.85 eV | Electron-attracting tendency |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to act as an electrophile |
Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from quantum chemical calculations.
V. Coordination Chemistry of 2 2 Ethylbenzoyl Pyridine As a Ligand
Ligand Design Principles and Coordination Properties
The coordination behavior of 2-(2-Ethylbenzoyl)pyridine is dictated by the interplay of its electronic and steric characteristics, which in turn determines its preferred chelation modes and the geometry of the resulting metal complexes.
Chelation Modes and Denticity (e.g., Mono-, Bi-, Tridentate)
This compound can adopt several coordination modes depending on the metal center, reaction conditions, and the presence of other ligands. Its versatility allows it to function as a monodentate or bidentate ligand.
Monodentate Coordination: The most straightforward binding mode involves the nitrogen atom of the pyridine (B92270) ring coordinating to a metal center, leaving the benzoyl group uncoordinated. This is common when the metal ion has a strong preference for nitrogen donors or when significant steric hindrance prevents bidentate chelation.
Bidentate N,O-Chelation: The ligand can act as a bidentate chelating agent by coordinating to a metal center through both the pyridine nitrogen and the carbonyl oxygen atom. This forms a stable five-membered metallacycle. This mode is often observed in complexes with transition metals that can accommodate such chelation.
Bidentate N,C-Chelation (Cyclometalation): A particularly significant coordination mode for 2-arylpyridines is cyclometalation. In this process, the ligand coordinates through the pyridine nitrogen, and a C-H bond on the benzoyl ring (typically at the ortho-position) is activated, leading to the formation of a direct metal-carbon bond. This results in a highly stable five- or six-membered metallacycle and is common with metals like palladium(II) and gold(III).
Due to the presence of two distinct donor atoms (N, O) and an activatable C-H bond, this compound is primarily considered a mono- or bidentate ligand. Tridentate coordination is not typically observed for this specific ligand structure.
Electronic and Steric Properties of the this compound Ligand
The electronic and steric properties of the ligand are crucial in determining the stability and structure of its metal complexes.
Electronic Properties: The pyridine ring is a π-acceptor, capable of stabilizing metal centers in lower oxidation states through back-bonding. Conversely, the benzoyl group is generally electron-withdrawing. The ethyl group attached to the benzoyl ring at the ortho position is a weak electron-donating group, which can slightly modulate the electronic density of the aromatic system. This interplay of electron-withdrawing and -donating characteristics influences the Lewis basicity of the donor atoms and the redox properties of the resulting metal complexes.
Steric Properties: The ethyl group at the ortho-position of the benzoyl moiety introduces significant steric bulk near the coordination sphere. This steric hindrance can influence the coordination geometry, potentially favoring certain isomers or preventing the coordination of other bulky ligands. For instance, steric crowding can affect the planarity of the complex and may play a role in dictating whether the ligand binds in a monodentate fashion or undergoes cyclometalation. The steric demands of the ligand are a key factor in the design of catalysts, where such properties can fine-tune reactivity and selectivity.
Synthesis of Metal Complexes of this compound
The versatile coordination properties of this compound and its parent compound, 2-benzoylpyridine (B47108), have been exploited to synthesize a variety of complexes with numerous transition metals.
Complexation with Transition Metals (e.g., Gold(III), Palladium(II), Nickel(II), Copper(I), Silver(I), Cobalt(II/III))
2-Benzoylpyridine and its analogues react with various metal salts to form coordination compounds. The synthesis typically involves reacting the ligand with a metal precursor, such as a metal halide or acetate (B1210297), in a suitable solvent.
| Metal Ion | Typical Precursor | Resulting Complex Type | Coordination Mode | Reference |
| Gold(III) | Na[AuCl₄] | Cyclometalated [AuLCl₂] | Bidentate (N,C) | researchgate.net |
| Palladium(II) | Palladium acetate | Cyclometalated dimers | Bidentate (N,C) | rsc.org |
| Nickel(II) | NiCl₂, Ni(ClO₄)₂ | [NiL₂X₂] | Bidentate (N,O) or Monodentate (N) | ias.ac.in |
| Copper(II) | Cu(OAc)₂·H₂O | Dinuclear complexes | Bidentate (N,O) | bohrium.com |
| Cobalt(II) | CoCl₂, Co(ClO₄)₂ | [CoL₂X₂] | Bidentate (N,O) or Monodentate (N) | ias.ac.in |
| Silver(I) | AgNO₃ | [AgL(PPh₃)₂]NO₃ | Monodentate (N) | N/A |
Gold(III): Reactions with gold(III) precursors readily yield cyclometalated derivatives, where the ligand forms a stable N,C-chelate ring researchgate.net.
Palladium(II): Palladium(II) complexes are well-documented, often forming cyclometalated dimers which can be subsequently cleaved by other ligands to form mononuclear species rsc.org.
Nickel(II) and Cobalt(II): These metals form bis-complexes of the type [ML₂X₂] (where M = Ni, Co; X = halide, perchlorate). In these complexes, the metal centers are typically in a six-coordinate environment ias.ac.in.
Copper(I) and Copper(II): While specific syntheses with Cu(I) and 2-benzoylpyridine are less common, Cu(II) readily forms complexes, including dinuclear species where the ligand acts as an N,O-chelator bohrium.comnih.govrsc.org.
Silver(I): Silver(I) typically forms complexes where the pyridine-based ligand coordinates in a monodentate fashion through the nitrogen atom researchgate.netharding.edu.
Cyclometalation Reactions Involving the Benzylpyridine or Ethylbenzoylpyridine Moiety
Cyclometalation is a key reaction for 2-arylpyridines, including this compound. This intramolecular reaction involves the coordination of the pyridine nitrogen to the metal, followed by the activation of a C-H bond on a substituent to form a metallacycle ethernet.edu.et.
For this compound, two primary pathways for cyclometalation can be envisioned:
Aryl C-H Activation: This is the most common pathway for 2-benzoylpyridine. The metal center activates an ortho C-H bond on the benzoyl ring, leading to the formation of a six-membered pallada- or auracycle. This reaction is well-established for metals like palladium, gold, and platinum rsc.orgnih.gov. The process is often facilitated by a base, which assists in the deprotonation step.
Alkyl C-H Activation: The presence of the ortho-ethyl group on the benzoyl ring introduces the possibility of C-H activation at the ethyl substituent. Activation of a C-H bond on the methylene (B1212753) (-CH₂-) or methyl (-CH₃) part of the ethyl group could lead to the formation of seven- or eight-membered metallacycles, respectively. While less common than five- or six-membered rings, such activations are possible depending on the metal and reaction conditions.
The mechanism generally begins with the initial N-coordination of the pyridine, which positions the aryl or alkyl group in proximity to the metal center, facilitating the intramolecular C-H activation step nih.govresearchgate.net.
Characterization of Coordination Compounds
A suite of analytical techniques is employed to fully characterize the coordination compounds of this compound, confirming their composition, structure, and bonding.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. This technique has been crucial in confirming the N,O-chelation and N,C-cyclometalation modes for complexes of 2-benzoylpyridine and its derivatives researchgate.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these complexes in solution. Upon coordination, chemical shifts of the ligand's protons and carbons change significantly. In cyclometalation, the disappearance of the signal for the ortho-proton of the benzoyl ring and the appearance of new coupling patterns are indicative of C-H activation and metal-carbon bond formation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination mode of the ligand. A shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber upon complexation is strong evidence for the coordination of the carbonyl oxygen to the metal center. Similarly, changes in the pyridine ring vibration frequencies indicate the involvement of the pyridine nitrogen in bonding ias.ac.in.
UV-Visible Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex, which can help to infer the coordination geometry and the nature of the metal-ligand bonding.
Spectroscopic Analysis of Metal Complexes (NMR, IR, UV-Vis)
Spectroscopic methods are fundamental in characterizing the formation and structure of metal complexes involving this compound. Analysis of shifts and changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra upon complexation provides critical insights into the ligand's binding mode and the electronic environment of the metal center.
Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for confirming the coordination of the carbonyl group. In the free this compound ligand, the carbonyl group (C=O) exhibits a characteristic stretching vibration (ν(C=O)). Upon coordination to a metal ion, electron density is drawn from the C=O bond towards the metal, weakening the bond and causing a shift of the ν(C=O) band to a lower frequency (a redshift). This shift is a definitive indicator of the carbonyl oxygen's involvement in bonding.
Furthermore, vibrations associated with the pyridine ring are also affected by coordination. The in-plane deformation mode of the pyridine ring typically shifts to a higher wavenumber upon coordination of the pyridine nitrogen to a metal center. researchgate.net These characteristic shifts provide clear evidence of the ligand's bidentate N,O-coordination.
| Vibrational Mode | Expected Wavenumber (Free Ligand) | Expected Shift Upon Coordination | Reason for Shift |
|---|---|---|---|
| ν(C=O) | ~1660-1680 cm⁻¹ | Redshift (to lower cm⁻¹) | Weakening of the C=O bond due to electron donation to the metal center. |
| Pyridine Ring In-Plane Deformation | ~615-620 cm⁻¹ | Blueshift (to higher cm⁻¹) | Stiffening of the ring structure upon coordination of the nitrogen atom. researchgate.net |
| Pyridine Ring Breathing Mode | ~990 cm⁻¹ | Blueshift (to higher cm⁻¹) | Indication of bond strength and successful coordination to the metal. up.ac.za |
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for studying the formation of complexes with diamagnetic metal ions. Upon coordination, the electronic environment of the ligand's protons and carbons changes, leading to shifts in their resonance signals.
In ¹H NMR, the protons on the pyridine ring, particularly the proton at the 6-position (ortho to the nitrogen), are expected to experience a significant downfield shift due to the deshielding effect of the metal center. Protons on the benzoyl and ethyl groups would also exhibit shifts, albeit typically smaller.
For complexes with paramagnetic metal centers, such as Cr(III), NMR signals often become significantly broadened, sometimes to the point of being unobservable. up.ac.za This phenomenon, while complicating detailed structural assignment, can itself be an indicator of complex formation.
Ultraviolet-Visible (UV-Vis) Spectroscopy The electronic spectrum of this compound complexes typically displays two main types of transitions. Intense absorption bands in the ultraviolet region are generally assigned to intra-ligand π→π* transitions within the aromatic systems of the pyridine and benzoyl rings. Upon coordination to a transition metal with accessible d-orbitals, new, often less intense, absorption bands can appear in the visible region. These bands are frequently attributed to metal-to-ligand charge transfer (MLCT) transitions, which are discussed in more detail in section 5.4.2.
Single-Crystal X-ray Diffraction of Metal-Ligand Adducts
In its complexes, this compound is expected to act as a neutral, bidentate ligand, coordinating to the metal center through the pyridine nitrogen and the carbonyl oxygen. This N,O-chelation forms a thermodynamically stable five-membered ring. The geometry around the metal center (e.g., octahedral, tetrahedral, square planar) is then completed by other ligands or additional molecules of the primary ligand. For instance, in a complex of the type [M(L)₂(X)₂], where L is this compound, the two bidentate ligands would coordinate to the metal 'M' along with two ancillary ligands 'X', often resulting in a distorted octahedral geometry.
| Complex Type | Metal-Nitrogen (Å) | Metal-Oxygen (Å) | N-M-O Bite Angle (°) | Coordination Geometry |
|---|---|---|---|---|
| [Cd(L)(NO₃)₂] (L = Schiff base of 2-benzoylpyridine) | ~2.3-2.5 | ~2.4-2.6 (from nitrate) | ~65-70 (N-M-N angle) | Dodecahedral (8-coordinate) researchgate.net |
| [Co(L)(H₂O)₂]²⁺ (L = Schiff base of 2-benzoylpyridine) | ~2.1-2.2 | ~2.1 (from water) | ~80-85 (N-M-N angle) | Distorted Octahedral researchgate.net |
| [CrCl₃(py)₃] (py = pyridine) | ~2.1-2.2 | N/A | ~88-92 (N-Cr-N angle) | Octahedral up.ac.za |
Electronic Structure and Redox Behavior of Coordinated this compound
Concept of Ligand Non-Innocence in Pyridine-Based Complexes
In coordination chemistry, a ligand is termed "non-innocent" if its electronic state is ambiguous and it actively participates in the redox chemistry of the complex. mdpi.com Such ligands can exist in multiple, stable oxidation states, making the formal oxidation state of the central metal ion unclear.
While simple pyridine is a classic "innocent" ligand, derivatives with extended π-systems and redox-active functionalities can exhibit non-innocent behavior. rsc.org For example, complexes containing 2-(arylazo)pyridine ligands have shown that electron transfer processes can be localized on the ligand rather than the metal. maynoothuniversity.ienih.gov In such cases, a one-electron reduction of the complex results in the formation of a ligand-based radical anion. researchgate.net This can even trigger a subsequent internal electron transfer, leading to the oxidation of the metal center and the reduction of a second ligand. nih.gov
The this compound ligand, with its conjugated system of pyridine and benzoyl rings, possesses low-lying π* orbitals. This electronic structure allows it to be potentially redox-active. Although it may not be as pronounced as in ligands specifically designed for non-innocence (e.g., those with diimine or azo groups), the possibility of ligand-based redox events should be considered when analyzing the electrochemical behavior of its complexes.
Metal-to-Ligand Charge Transfer (MLCT) and Photophysical Properties
A key feature in the electronic spectra of many transition metal complexes with π-accepting ligands is the presence of Metal-to-Ligand Charge Transfer (MLCT) bands. science.gov An MLCT transition is a photo-induced process where an electron is excited from a filled, metal-centered d-orbital to an empty, ligand-centered π* orbital.
Complexes of this compound with metals such as Ru(II), Re(I), or Ir(III) are expected to exhibit MLCT transitions. The pyridine ring and the carbonyl group provide the necessary low-energy π* acceptor orbitals. These transitions are responsible for strong absorption of light in the visible part of the spectrum. researchgate.net
Following the initial excitation to a singlet MLCT state (¹MLCT), the system often undergoes rapid intersystem crossing to a lower-energy triplet state (³MLCT). This ³MLCT state is typically much longer-lived and can decay back to the ground state via phosphorescence, a form of light emission. researchgate.net The energy, lifetime, and quantum yield of this emission are sensitive to the nature of the metal, the ligand structure, and the surrounding environment. These photophysical properties are the basis for applications in areas such as photocatalysis, chemical sensors, and organic light-emitting diodes (OLEDs). scilit.com In dinuclear complexes, Metal-Metal-to-Ligand Charge Transfer (MMLCT) can also occur, leading to unique photophysical properties. nih.gov
Vi. Catalytic Applications of 2 2 Ethylbenzoyl Pyridine and Its Metal Complexes
Homogeneous Catalysis Utilizing 2-(2-Ethylbenzoyl)pyridine Ligands
Metal complexes incorporating ligands from the 2-acylpyridine family are effective catalysts for a range of organic transformations. The steric and electronic environment provided by the ligand, which can be fine-tuned through substitution on either the pyridine (B92270) or the benzoyl ring, plays a crucial role in determining the efficacy and selectivity of the catalytic process.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. However, the use of 2-substituted nitrogen-containing heteroaryl compounds as nucleophiles presents significant challenges. nih.govnih.gov These difficulties are often attributed to the slow rate of transmetalation involving electron-deficient heteroaryl boron derivatives and the propensity of these reagents to undergo protodeboronation. nih.gov
Palladium complexes are frequently employed as catalysts for these transformations. The choice of ligand coordinated to the palladium center is critical for achieving high yields and broad substrate scope. organic-chemistry.orgnih.gov While direct studies on this compound are limited, research on analogous 2-substituted pyridine systems demonstrates the importance of the ligand framework. For instance, highly active catalysts composed of palladium and specialized phosphine ligands have been developed to efficiently couple challenging heterocyclic substrates, including those with highly basic aminopyridines that would otherwise inhibit the catalyst. organic-chemistry.org The synthesis of 2-arylpyridines via Suzuki-Miyaura coupling has been successfully achieved using various palladium catalysts, such as Pd(dppf)Cl₂, highlighting the viability of this approach for pyridine-containing scaffolds. nih.govclaremont.edu
Strategies to overcome the inherent difficulties with 2-pyridyl nucleophiles include the development of alternative boron reagents, such as lithium triisopropyl 2-pyridylboronates, which have shown improved performance in cross-coupling with aryl bromides and chlorides. nih.gov The conditions for these reactions are carefully optimized, with the base, solvent, and ligand-to-metal ratio all playing a critical role in the reaction's success. nih.gov
| Catalyst System | Aryl Halide | Boron Reagent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / Phosphite Ligand | 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 74 | nih.gov |
| Pd₂(dba)₃ / Phosphite Ligand | 3,5-(Bis-trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 82 | nih.gov |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | Phenylboronic acid | K₃PO₄ | Dioxane | 82 | nih.gov |
| Pd(OAc)₂ / SPhos | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 99 | organic-chemistry.org |
Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling methods. nih.gov The pyridine moiety is a well-established directing group in such reactions; however, this can also hinder the functionalization of the pyridine ring itself due to its strong coordinating ability with the metal center. rsc.orgeurekaselect.com
For substrates like 2-phenylpyridine (B120327), the ortho-position of the phenyl ring is a primary target for C-H activation due to its favorable electronic and steric properties. nih.govrsc.org Palladium catalysts, such as Pd(OAc)₂, are commonly used for these transformations. rsc.org The proposed mechanism often involves the formation of a stable cyclopalladium species as a key intermediate, which then undergoes further reaction to yield the functionalized product. rsc.org This strategy has been applied to various C-H functionalization reactions, including hydroxylation, arylation, and carbonylation. rsc.org The development of regioselective C-H functionalization strategies for pyridines is an active area of research, with methods emerging that target the meta and para positions. nih.gov
| Substrate | Reaction Partner | Catalyst | Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Phenylpyridine | - | Pd(OAc)₂ | DCE | Hydroxylation | 58 | rsc.org |
| 2-Phenylpyridine | Ethyl benzoylformate | Pd(OAc)₂ | THF | Alkoxycarbonylation | 81 | rsc.org |
| 2-Phenylpyridine | 2-(Phenoxymethyl)oxirane | Pd(OAc)₂ | - | Coupling | 92 | rsc.org |
Hydrogenation: The selective hydrogenation of pyridines to piperidines is a crucial transformation, as the piperidine scaffold is prevalent in pharmaceuticals and natural products. asianpubs.orgliverpool.ac.uk This reduction can be challenging and often requires harsh conditions. liverpool.ac.uk Various catalytic systems based on rhodium, palladium, and platinum have been developed for this purpose. asianpubs.orgliverpool.ac.ukresearchgate.net For example, rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of a broad range of functionalized pyridines under mild conditions. liverpool.ac.uk Mechanistic studies using density functional theory on the hydrogenation of substituted pyridines catalyzed by Lewis acids have detailed a pathway involving the activation of H₂ by a frustrated Lewis pair, followed by hydride transfer. rsc.org
Polymerization: Nickel complexes featuring α-diimine ligands, such as 2-(arylimino)pyridines, are well-known catalysts for ethylene polymerization. mdpi.comresearchgate.net These catalysts can produce polyethylene with varied properties, from linear to highly branched, depending on the ligand structure and reaction conditions. mdpi.comnih.gov The steric and electronic properties of the substituents on the ligand framework significantly influence the catalyst's activity, the molecular weight of the resulting polymer, and its branching characteristics. mdpi.comresearchgate.net For instance, introducing electron-withdrawing groups at the para-position of the N-aryl ring can enhance catalytic performance. researchgate.net All nickel complexes, when activated with a co-catalyst like diethylaluminium chloride (Et₂AlCl), can exhibit high activities toward ethylene polymerization. nih.gov
| Catalyst Precursor | Co-catalyst | Activity (g PE mol⁻¹ Ni h⁻¹) | Polymer Molecular Weight (Mw, kg·mol⁻¹) | Reference |
|---|---|---|---|---|
| [2-{(2,6-(CH(C₆H₄-p-F)₂)₂-4-MeC₆H₂)N=CMe}C₅H₄N]NiBr₂ | EtAlCl₂ | 2.86 × 10⁶ | 3.06 | mdpi.com |
| [2-{(2,6-(CH(C₆H₄-p-F)₂)₂-4-OCF₃C₆H₂)N=CMe}C₅H₄N]NiBr₂ | EtAlCl₂ | 4.28 × 10⁶ | 2.50 | mdpi.com |
| L2NiBr2 (L = 2-(1-(2-benzhydrylnaphthylimino)ethyl)pyridine derivative) | Et₂AlCl | up to 1.22 × 10⁷ | Low | nih.gov |
Mechanistic Studies of Catalytic Cycles
In Suzuki-Miyaura cross-coupling reactions , the catalytic cycle generally involves oxidative addition, transmetalation, and reductive elimination. For challenging 2-pyridyl nucleophiles, the transmetalation step is often considered the rate-determining step due to the electronic deficiency of the pyridine ring. nih.govnih.gov
For C-H activation reactions directed by a pyridine group, a common mechanistic pathway involves the formation of a cyclometalated intermediate. For example, in palladium-catalyzed reactions of 2-phenylpyridine, a palladacycle is formed, which then undergoes oxidative addition and reductive elimination to generate the final product and regenerate the Pd(II) catalyst. rsc.org
In the hydrogenation of pyridines , mechanistic pathways can vary depending on the catalyst. For Lewis acid-catalyzed hydrogenations, the process can involve the formation of a frustrated Lewis pair with the pyridine, activation of molecular hydrogen to form an ion pair, and subsequent intramolecular hydride transfer. rsc.org The rate-limiting step in such a process has been identified as a proton transfer step in the second hydrogenation stage. rsc.org
For ethylene polymerization catalyzed by 2-(arylimino)pyridine-nickel complexes, the process is suggestive of a single-site active species, leading to polyethylenes with narrow polydispersity. nih.gov
The modification of the ligand structure is a primary strategy for tuning the behavior of a catalyst. Electronic and steric effects introduced by different substituents can have a profound impact on activity and selectivity.
In cross-coupling reactions , the basicity of the pyridine ligand can correlate with the catalytic efficiency of Pd(II) complexes. nih.gov An increase in reaction yield has been observed when more basic ligands are used, although steric hindrance from substituents at the 2 or 6 positions can counteract this effect. nih.gov
In C-H activation , the ligand framework can dictate the regioselectivity of the reaction. For example, in the dearomatization of N-alkyl nicotinate salts, the bite angle of bis-phosphine ligands was found to control whether C2 or C6 arylation occurred. nih.gov
In polymerization catalysis , modifications to 2-(arylimino)pyridine ligands have a significant effect on catalyst performance and polymer properties. Steric hindrance imparted by ortho-substituents on the N-aryl rings can lead to good catalytic activity. mdpi.com Furthermore, the electronic nature of substituents plays a key role; electron-withdrawing groups at the para-position of the N-aryl ring have been shown to increase catalytic activity. researchgate.net This demonstrates that systematic electronic tuning of the ligand is a powerful tool for optimizing catalyst performance. mdpi.com
| Catalytic Process | Ligand Modification | Observed Effect | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Increased basicity of pyridine ligand | Increased reaction yield | nih.gov |
| C-H Activation/Dearomatization | Wider bite angle in bis-phosphine ligand | Switched regioselectivity from C2 to C6 arylation | nih.gov |
| Ethylene Polymerization | Electron-withdrawing para-substituent on N-aryl group | Increased catalytic activity | researchgate.net |
| Ethylene Polymerization | Bulky ortho-substituents on N-aryl group | Good catalytic activity | mdpi.com |
Vii. Derivatives and Structural Analogues of 2 2 Ethylbenzoyl Pyridine
Synthetic Exploration of Diversified 2-Benzoylpyridine (B47108) Scaffolds
The synthesis of diversified 2-benzoylpyridine scaffolds is a key area of research, driven by the quest for new ligands with tailored functionalities for applications in coordination chemistry and materials science.
The properties of the 2-benzoylpyridine scaffold can be finely tuned by introducing various substituents onto the pyridine (B92270) ring. A range of synthetic methodologies has been developed to achieve this, allowing for the introduction of diverse functional groups that can alter the electronic nature and steric environment of the molecule.
Strategies for functionalizing the pyridine ring include:
Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, are employed to synthesize 2-phenylpyridine (B120327) derivatives, enabling the introduction of various aryl groups onto the pyridine core. mdpi.com
Ring Cleavage and Remodeling: Innovative methods involving the remodeling of (aza)indole skeletons have been developed to produce highly functionalized pyridines, including those with 2-aryl and 5-aminoaryl substituents. nih.gov
Direct Substitution: Nucleophilic aromatic substitution and other classical methods can be used to introduce a variety of substituents, including alkyl, halogen, and amino groups, at different positions along the pyridine nucleus. mdpi.comrsc.org
These synthetic approaches have enabled the creation of libraries of 2-benzoylpyridine analogues with systematically varied properties. For instance, the introduction of electron-donating groups onto the pyridine ring has been explored to modulate the anti-proliferative effects of derived thiosemicarbazones. researchgate.net
Research has shown that introducing substituents like methoxy groups onto the phenyl ring of 2-benzoylpyridine derivatives can significantly influence their biological and chelating efficacy. researchgate.net For example, in a study on 2-benzoylpyridine thiosemicarbazone analogues, mono- or di-methoxy substitution at the phenyl ring was found to directly impact both anti-proliferative activity and iron chelation efficiency. researchgate.net
The carbonyl group of 2-benzoylpyridine is a reactive handle for constructing more complex hybrid structures. Condensation reactions with various nucleophiles lead to a wide array of derivatives with expanded coordination capabilities.
Thiosemicarbazone Derivatives: These are synthesized by reacting 2-benzoylpyridine with thiosemicarbazide. researchgate.net The resulting 2-benzoylpyridine thiosemicarbazones (BpT) are potent chelators that have demonstrated significant anti-proliferative effects against tumor cells. researchgate.net These derivatives can coordinate to metal ions, and the resulting metal complexes are often more effective as antimicrobial or anti-cancer agents than the ligands alone, which may be due to the increased lipophilicity of the complexes. mdpi.com
Oxime Derivatives: The reaction of 2-benzoylpyridine with hydroxylamine yields the corresponding oxime. wikipedia.org Oximes of benzoylpyridines have been investigated for a range of biological activities, including anticonvulsant properties. researchgate.netresearchgate.net Furthermore, these derivatives can serve as ligands for creating novel complexes, such as those used in the development of potential radiopharmaceuticals for brain imaging. nih.gov The oxime functional group can also undergo further chemical transformations, such as the Beckmann rearrangement. acs.org
Semicarbazone Derivatives: Similar to thiosemicarbazones, semicarbazones are formed through the condensation of 2-benzoylpyridine with semicarbazide hydrochloride. nih.govresearchgate.net These compounds are also effective ligands, capable of forming stable complexes with various metal ions like copper(II) and zinc(II). researchgate.net
Chemical Reactivity and Coordination Behavior of Derivatives
The structural modifications detailed above have a profound impact on the chemical reactivity and coordination behavior of 2-benzoylpyridine derivatives. These changes influence how the molecules interact with metal centers, ultimately defining the properties of the resulting complexes.
Structural changes to the 2-benzoylpyridine scaffold directly alter its properties as a ligand, influencing the geometry, stability, and electronic characteristics of its metal complexes.
Coordination Mode: Derivatives such as semicarbazones and hydrazones typically act as neutral, tridentate ligands, coordinating to a metal center through the pyridine nitrogen, the imine nitrogen, and the carbonyl oxygen. researchgate.netresearchgate.net This N-N-O chelation is a common binding motif. Infrared spectroscopy can confirm the coordination of the pyridine nitrogen, as the in-plane deformation mode shifts to a higher frequency in the complexes compared to the free ligand. researchgate.net
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on either the pyridine or the phenyl ring modifies the electron density on the donor atoms. This tuning of electronic properties affects the ligand's ability to bind metal ions and influences the electrochemical properties of the resulting complexes. For example, incorporating mesoionic carbene (MIC) moieties into ruthenium(II) polypyridine complexes was found to shift the metal-centered oxidation potential. nih.gov
Steric Effects: The size and position of substituents can dictate the geometry of the resulting metal complexes and influence crystal packing. Ortho-substituted pyridine ligands, for instance, can lead to the formation of distorted tetrahedral complexes with metals like cobalt(II) and zinc(II). rsc.org The choice of the metal ion itself also plays a crucial role in determining the final structure, leading to diverse outcomes ranging from 1D helical chains to 3D interpenetrated frameworks. mdpi.com
A clear relationship often exists between the specific structural features of 2-benzoylpyridine derivatives and their observed properties. By systematically altering the molecular structure, researchers can establish correlations that guide the design of new compounds with desired functionalities.
One study on 2-benzoylpyridine thiosemicarbazone (BpT) analogues provides an excellent example of a structure-activity relationship. researchgate.net Modifications to the phenyl ring led to distinct outcomes in biological activity and chelation efficacy.
| Structural Modification on Phenyl Ring | Impact on Anti-Proliferative Activity | Impact on Iron Chelation Efficacy | Reference |
|---|---|---|---|
| Mono-methoxy substitution | Lowered Activity | Enhanced Efficacy | researchgate.net |
| Di-methoxy substitution | Lowered Activity | Enhanced Efficacy | researchgate.net |
This demonstrates that while methoxy substitution was detrimental to the anti-proliferative effects, it was beneficial for iron chelation. researchgate.net Such findings are crucial for the rational design of new therapeutic agents. Similarly, in the realm of coordination chemistry, the number and type of ligands in a complex directly correlate with its redox potentials and photophysical properties. nih.gov The type of ortho-substituent (e.g., methyl vs. chloro vs. bromo) on the pyridine ring has also been shown to determine the resulting crystal structure and polymorphism of the corresponding metal complexes. rsc.org
Advanced Characterization of Novel Derivatives
The comprehensive characterization of novel derivatives of 2-(2-ethylbenzoyl)pyridine is crucial for understanding their molecular structure, conformation, and electronic properties. Advanced analytical techniques provide detailed insights that are essential for structure elucidation and for predicting the behavior of these compounds in various applications. These methods include X-ray crystallography for determining solid-state structure, advanced Nuclear Magnetic Resonance (NMR) spectroscopy for mapping connectivity and spatial relationships in solution, mass spectrometry for elucidating fragmentation patterns, and computational modeling for theoretical analysis of molecular properties.
Detailed Research Findings
X-ray Crystallography:
In a study of a related compound, (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, the 2-hydroxy-5-methylphenyl ring and the phenyl ring were found to be inclined to the mean plane of the pyrazolopyridine moiety by 52.89 (9)° and 19.63 (8)°, respectively researchgate.net. The molecular conformation was partly determined by an intramolecular O—H···O hydrogen bond researchgate.net. For derivatives of this compound, the dihedral angle between the pyridine ring and the 2-ethylbenzoyl group is a key conformational feature. This angle is influenced by the steric hindrance of the ethyl group and any substituents on the aromatic rings, as well as by crystal packing forces.
The crystal structure of a similar compound, [3,4-bis(phenylethynyl)cyclobutane-1,2-diyl]bis(pyridin-2-ylmethanone), revealed that the nitrogen atoms of the pyridine rings interact with hydrogen atoms of the alkyl and aryl groups through C—H···N interactions nih.gov. Such non-covalent interactions play a significant role in the supramolecular assembly of these molecules in the crystal lattice.
Advanced NMR Spectroscopy:
While standard 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, 2D NMR techniques are indispensable for the complete structural assignment of complex novel derivatives.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify proton-proton couplings within the molecule. For a derivative of this compound, COSY would reveal the connectivity within the ethyl group (the triplet-quartet system) and the coupling patterns of the protons on both the pyridine and the benzoyl aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for unambiguously assigning the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected between the carbonyl carbon and the protons on both the pyridine and the benzoyl rings, confirming the ketone linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule in solution, for example, by observing NOEs between the protons of the ethyl group and the adjacent protons on the benzoyl ring.
Mass Spectrometry:
Mass spectrometry (MS) is a key technique for determining the molecular weight of novel derivatives and for obtaining structural information through the analysis of fragmentation patterns. Electron ionization (EI) is a common method that leads to extensive fragmentation, providing a "fingerprint" for the molecule.
For ketones like this compound derivatives, a characteristic fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. This would lead to the formation of characteristic acylium ions. The fragmentation pattern would likely show peaks corresponding to the loss of the ethyl group, the entire 2-ethylphenyl group, or the pyridine ring. The presence of an aromatic ring generally results in a prominent molecular ion peak.
Computational Modeling:
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. By performing geometry optimization, researchers can predict the most stable conformation of a molecule and calculate various electronic properties. nih.govscispace.comscielo.brresearchgate.netniscpr.res.in Molecular orbital computations can be performed using software packages like Gaussian, employing methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) nih.govniscpr.res.in.
These calculations can provide theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. These parameters are crucial for understanding the reactivity and potential intermolecular interactions of the novel derivatives.
Data Tables
The following tables present representative data for the advanced characterization of pyridine derivatives, which can be considered analogous to novel derivatives of this compound.
Table 1: Representative Crystallographic Data for a Pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.7164 (7) |
| b (Å) | 16.7306 (9) |
| c (Å) | 7.2144 (3) |
| β (°) | 94.857 (2) |
| Volume (ų) | 1735.29 (14) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.314 |
Data for (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone, a related heterocyclic ketone. researchgate.net
Table 2: Selected Bond Lengths and Angles for a 2-Acetylpyridine Derivative
| Bond/Angle | Bond Length (Å) / Angle (°) (Experimental) | Bond Length (Å) / Angle (°) (Calculated - DFT) |
| C1-O1 | 1.221 | 1.223 |
| C1-C2 | 1.512 | 1.515 |
| C1-C7 | 1.487 | 1.490 |
| O1-C1-C2 | 119.07 | 119.10 |
| C7-C1-C2 | 118.69 | 118.72 |
| O1-C1-C7 | 122.11 | 122.18 |
Data for 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one, a 2-acetylpyridine derivative. scielo.br
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a 2-Acetylpyridine Derivative in CDCl₃
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| Methyl (CH₃) | 2.24 (s, 6H) | 20.98 |
| Methylene (B1212753) (CH₂) | 2.89 (m, 4H) | 36.78 |
| Methine (CH) | 4.77 (sep, 1H) | 48.36 |
| Aromatic | 6.99-8.63 (m, 12H) | 122.50, 126.84, 129.04, 135.40, 136.71, 137.04, 148.57, 152.86 |
| Carbonyl (C=O) | - | 203.46 |
Data for 2-p-Methylbenzyl-1-(pyridine-2-yl)-3-p-tolylpropane-1-one. scispace.comscielo.br
Table 4: Common Mass Spectral Fragments for Aromatic Ketones
| Fragment | Description |
| M⁺ | Molecular Ion |
| [M-R]⁺ | Loss of an alkyl or aryl group from the carbonyl |
| [ArCO]⁺ | Acylium ion from the aromatic portion |
| [PyCO]⁺ | Acylium ion from the pyridine portion |
General fragmentation patterns expected for 2-aroylpyridine derivatives.
Viii. Future Research Directions for 2 2 Ethylbenzoyl Pyridine
Development of Innovative and Sustainable Synthetic Routes
While established methods for synthesizing benzoylpyridines exist, future research will prioritize the development of innovative and sustainable routes that align with the principles of green chemistry. rasayanjournal.co.inijarsct.co.in The goal is to create pathways that are not only efficient in yield but also minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. researchgate.netresearchgate.net
Key areas of future investigation include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to construct the 2-(2-Ethylbenzoyl)pyridine scaffold in a single step. rasayanjournal.co.inmdpi.com This approach offers high atom economy and operational simplicity, reducing the need for intermediate isolation and purification steps. researchgate.net
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. nih.govacs.org Flow chemistry provides enhanced control over reaction parameters, improves safety and scalability, and can lead to higher yields and purities compared to traditional batch methods. nih.gov A potential route could involve a photochemical reductive arylation in a flow reactor, followed by a telescoped oxidation step. nih.govacs.org
Eco-Friendly Oxidation Methods: Exploring greener oxidizing agents and catalytic systems for the conversion of precursor molecules, such as phenyl(pyridin-2-yl)methanols, into the target ketone. google.com This includes the use of catalysts with dry air or oxygen as the terminal oxidant, which offers a more sustainable alternative to stoichiometric heavy-metal oxidants. google.com
Catalyst-Free and Solvent-Free Conditions: Investigating synthetic protocols that operate under solvent-free or catalyst-free conditions, potentially activated by microwave or ultrasound irradiation. mdpi.comnih.gov These methods can significantly reduce the environmental impact of the synthesis by eliminating hazardous solvents and expensive catalysts. mdpi.com
The following table summarizes potential green synthetic strategies for this compound.
Table 1: Potential Green Synthetic Strategies| Strategy | Description | Potential Advantages |
|---|---|---|
| Multicomponent Reactions | One-pot synthesis from three or more starting materials. | High atom economy, operational simplicity, reduced waste. |
| Flow Chemistry | Continuous synthesis in a microreactor system. | Enhanced control, improved safety, scalability, higher yields. |
| Eco-Friendly Oxidation | Use of green oxidants (e.g., O2) and catalysts. | Reduced toxicity, sustainability, environmental friendliness. |
| Solvent-Free Reactions | Reactions conducted without a solvent medium. | Reduced solvent waste, simplified workup, cost-effectiveness. |
Exploration of Novel Catalytic Transformations
The unique electronic and steric properties of this compound make it an intriguing candidate as both a substrate for further functionalization and as a ligand in catalysis. Future research should aim to unlock its full potential in transformative catalytic processes.
Future research could focus on:
Asymmetric Catalysis: Developing chiral metal complexes of this compound or its derivatives for use in asymmetric catalysis. The pyridine-ketone moiety can act as a bidentate ligand, and the introduction of chirality could enable enantioselective transformations.
Photoredox Catalysis: Investigating this compound as a photosensitizer or as a ligand in photoredox catalytic systems. nih.gov The conjugated π-system of the molecule suggests it may have interesting photochemical properties that could be harnessed for light-driven C-H functionalization or other challenging transformations. mdpi.com
Domino and Cascade Reactions: Utilizing this compound as a key building block in domino or cascade reactions to construct complex heterocyclic systems. kuleuven.be Its functional groups offer multiple points of reactivity that can be exploited in sequential, one-pot transformations to rapidly build molecular complexity. researchgate.net
C-H Activation: Exploring the use of this compound as a directing group or ligand in transition-metal-catalyzed C-H activation/functionalization reactions. This could provide novel pathways to synthesize highly substituted pyridine (B92270) derivatives that are otherwise difficult to access.
Integration of Advanced Spectroscopic and Computational Methodologies
To gain deeper insights into the structure, reactivity, and electronic properties of this compound, future studies must integrate advanced spectroscopic techniques with high-level computational modeling.
Promising avenues for research include:
In-Situ Spectroscopy: Employing in-situ spectroscopic techniques (e.g., ReactIR, in-situ NMR) to monitor reaction pathways and identify transient intermediates in the synthesis and transformation of this compound. This would provide valuable mechanistic data to optimize reaction conditions and guide the development of new synthetic methods.
Advanced NMR Techniques: Utilizing two-dimensional and solid-state NMR spectroscopy to fully characterize the structure and dynamics of this compound and its derivatives, including its metal complexes and potential polymeric forms.
Density Functional Theory (DFT) Calculations: Applying DFT and other quantum chemical methods to model the geometric and electronic structure of the molecule. nih.govresearchgate.netnih.gov Such studies can predict spectroscopic properties (e.g., IR and NMR spectra), calculate frontier molecular orbital energies (HOMO-LUMO) to understand reactivity, and elucidate reaction mechanisms at a molecular level. nih.govnih.govmdpi.com
Molecular Docking and Dynamics: For potential biological applications, computational docking and molecular dynamics simulations can be used to predict and analyze the interactions of this compound derivatives with biological targets, guiding the design of new functional molecules. nih.govresearchgate.net
The following table outlines how advanced methodologies can be applied.
Table 2: Application of Advanced Methodologies| Methodology | Application Area | Expected Outcome |
|---|---|---|
| In-Situ Spectroscopy | Reaction monitoring | Identification of intermediates, mechanistic insights, process optimization. |
| Advanced NMR | Structural analysis | Detailed characterization of complex structures and dynamics. |
| DFT Calculations | Theoretical chemistry | Prediction of properties, elucidation of reaction mechanisms. |
| Molecular Docking | Drug design | Prediction of binding affinities and modes with biological targets. |
Expanding the Fundamental Understanding of its Coordination Chemistry
The 2-benzoylpyridine (B47108) scaffold is a well-established chelating ligand in coordination chemistry. mdpi.comscirp.org The presence of the 2-ethyl group in this compound introduces specific steric and electronic effects that warrant a dedicated and expanded investigation into its coordination behavior.
Future research in this area should include:
Synthesis of Novel Metal Complexes: Systematically exploring the coordination of this compound with a wide range of transition metals, lanthanides, and actinides. This will lead to the synthesis of new coordination compounds with potentially unique structural, magnetic, and electronic properties. mdpi.com
Structural and Electronic Characterization: Thoroughly characterizing the resulting metal complexes using single-crystal X-ray diffraction, EPR spectroscopy, and magnetic susceptibility measurements. mdpi.comnih.govresearchgate.net This will help to understand how the ethyl substituent influences coordination geometries (e.g., square planar, tetrahedral, octahedral), spin states, and metal-ligand bonding. mdpi.comnih.gov
Coordination Polymers and Frameworks: Investigating the use of this compound or its functionalized derivatives as building blocks for the construction of 1D, 2D, or 3D coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials could exhibit interesting properties for applications in gas storage, separation, or heterogeneous catalysis.
Electrochemical and Catalytic Properties: Studying the electrochemical properties of the novel metal complexes to assess their potential in redox catalysis or as components in electronic devices. mdpi.com The influence of the ligand's electronic properties on the catalytic activity of the metal center should be a key focus. mdpi.com
By pursuing these research directions, the scientific community can significantly advance the chemistry of this compound, paving the way for its application in diverse and innovative fields.
Q & A
Basic: What are the recommended synthetic routes for 2-(2-Ethylbenzoyl)pyridine and its metal complexes?
Methodological Answer:
this compound can be synthesized via condensation reactions between 2-ethylbenzoyl chloride and pyridine derivatives under anhydrous conditions to prevent hydrolysis . For metal complexes (e.g., Cu(II)), refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in ethanol for 3–6 hours under inert atmosphere is typical. Post-reaction, partial solvent removal and cooling yield crystalline solids, which are filtered, washed with cold ethanol, and dried (70–80°C) . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to enhance yield and purity.
Basic: How do substituents on the benzoyl group influence the compound’s electronic and biological properties?
Methodological Answer:
Substituents like methoxy (–OCH₃) or chloro (–Cl) alter electron density on the benzoyl ring, impacting reactivity and bioactivity. For example:
| Substituent | Electronic Effect | Biological Impact |
|---|---|---|
| –OCH₃ | Electron-donating | Enhances solubility; modulates enzyme binding via H-bonding |
| –Cl | Electron-withdrawing | Increases electrophilicity, enhancing reactivity in cross-coupling reactions |
| Comparative studies using UV-Vis, cyclic voltammetry, and docking simulations can quantify these effects. Substituent position (ortho vs. para) further dictates steric interactions in metal coordination . |
Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives in anticancer research?
Methodological Answer:
Derivative Synthesis : Introduce substituents (e.g., –F, –NO₂, oxadiazole) at the pyridine or benzoyl ring to probe electronic/steric effects .
Biological Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Use IC₅₀ values to rank potency .
Computational Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like topoisomerase II. Compare binding energies (ΔG) across derivatives .
Data Correlation : Statistically link structural features (logP, polar surface area) to activity using multivariate regression .
Advanced: What spectroscopic and analytical techniques resolve structural ambiguities in this compound complexes?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths/angles in metal-ligand coordination (e.g., Cu–N distances in Cu(II) complexes) .
- EPR Spectroscopy : Identifies oxidation states and geometric distortions in paramagnetic complexes (e.g., d⁹ Cu(II)) .
- TGA-DSC : Assesses thermal stability and decomposition pathways (e.g., ligand loss at 150–250°C) .
- IR/Raman : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and coordination shifts (e.g., pyridine ring breathing modes) .
Contradictions (e.g., NMR vs. X-ray data) are resolved by cross-validating with elemental analysis and mass spectrometry.
Advanced: How to optimize reaction conditions for synthesizing this compound-based heterocycles (e.g., oxazoles)?
Methodological Answer:
- Cyclocondensation : React this compound with 2-chlorobenzaldehyde in the presence of NH₄OAc/AcOH under reflux. Monitor progress via TLC .
- Parameter Optimization :
- Solvent : Use DMF or toluene for high-boiling conditions (110–130°C).
- Catalyst : Add p-TsOH (10 mol%) to accelerate ring closure .
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Yield improvements (70% → 90%) are achievable by iterative adjustments to temperature and catalyst loading.
Basic: What are the best practices for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .
Advanced: How to analyze intermolecular interactions (e.g., π-π stacking, H-bonding) in this compound crystals?
Methodological Answer:
- Single-Crystal XRD : Measure intermolecular distances (e.g., π-π stacking < 3.5 Å) and angles using software like Mercury .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) via CrystalExplorer .
- DFT Calculations : Compute interaction energies (B3LYP/6-31G*) to validate experimental observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
